

A Comparative Guide to the Spectroscopic Data of Neonicotinoid Precursors

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Compound of Interest

Compound Name: (2-Chloro-thiazol-5-ylmethyl)-
methyl-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for two key neonicotinoid precursors: 2-chloro-5-chloromethylpyridine and 6-chloronicotinic acid. The information presented herein is intended to support research and development efforts in the synthesis and analysis of neonicotinoid insecticides by offering a side-by-side view of their fundamental spectral characteristics.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 2-chloro-5-chloromethylpyridine and 6-chloronicotinic acid.

2-chloro-5-chloromethylpyridine

Spectroscopic Technique	Data
¹ H NMR (CDCl ₃)	δ 8.42 (d, J=2.4 Hz, 1H), 7.74 (dd, J=8.2, 2.4 Hz, 1H), 7.39 (d, J=8.2 Hz, 1H), 4.58 (s, 2H)
¹³ C NMR	150.9, 149.8, 139.5, 124.2, 130.7, 45.5 ppm
Infrared (IR)	Major peaks at 1578, 1450, 1378, 1112, 812 cm ⁻¹
Mass Spectrometry (EI)	m/z: 161 (M+), 126, 91, 64

6-chloronicotinic acid

Spectroscopic Technique	Data
^1H NMR (DMSO- d_6)	δ 8.91 (d, $J=2.4$ Hz, 1H), 8.31 (dd, $J=8.2, 2.4$ Hz, 1H), 7.68 (d, $J=8.2$ Hz, 1H)
^{13}C NMR	165.8, 153.2, 151.9, 140.5, 125.1, 123.8 ppm
Infrared (IR)	Major peaks at 3440-2400 (broad), 1705, 1580, 1460, 1300, 830 cm^{-1}
Mass Spectrometry (EI)	m/z : 157 (M+), 140, 112, 84, 58

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the solid precursor was dissolved in 0.7 mL of a deuterated solvent (CDCl_3 for 2-chloro-5-chloromethylpyridine and DMSO- d_6 for 6-chloronicotinic acid) in a standard 5 mm NMR tube.
- **Instrumentation:** Spectra were acquired on a 400 MHz NMR spectrometer.
- **^1H NMR Acquisition:** Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.
- **Data Processing:** The resulting Free Induction Decays (FIDs) were processed with an exponential window function (line broadening of 0.3 Hz for ^1H and 1 Hz for ^{13}C) and Fourier transformed. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

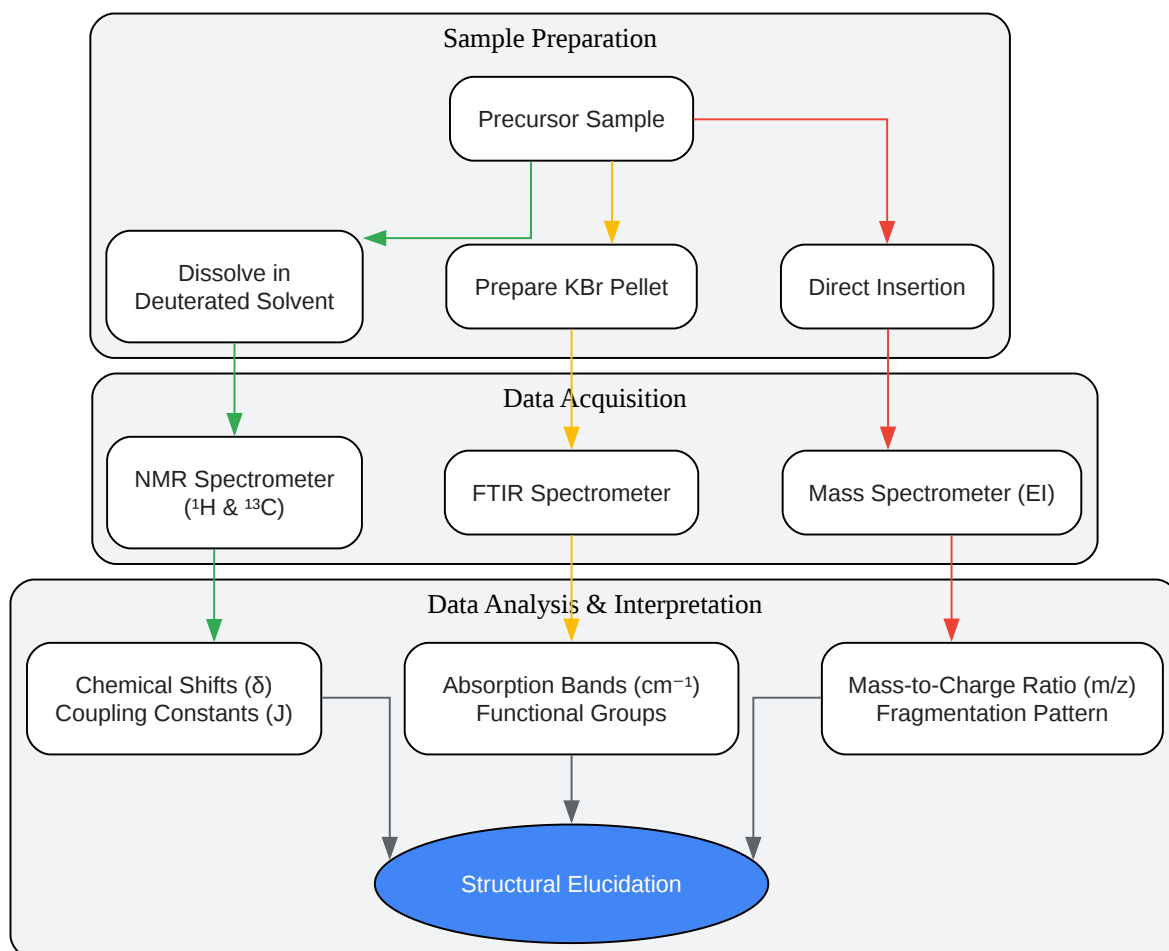
- **Sample Preparation (KBr Pellet Method):** Approximately 1-2 mg of the solid precursor was finely ground in an agate mortar and pestle.^[1] About 100 mg of dry, IR-grade potassium bromide (KBr) was added, and the mixture was thoroughly ground to a fine powder.^[1] This mixture was then pressed into a thin, transparent pellet using a hydraulic press.^[1]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.
- **Data Acquisition:** The KBr pellet was placed in the sample holder of the spectrometer. The spectrum was recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was also acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The solid precursor was introduced into the mass spectrometer via a direct insertion probe.
- **Instrumentation:** An electron ionization (EI) mass spectrometer was used.
- **Ionization:** The sample was vaporized and then ionized by a 70 eV electron beam.
- **Mass Analysis:** The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- **Data Acquisition:** The mass spectrum was scanned over a range of m/z 50-500.

Experimental Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of neonicotinoid precursors.



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Caption: Workflow for Spectroscopic Analysis of Neonicotinoid Precursors.

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References

- 1. 2-Chloro-5-(chloromethyl)pyridine | C₆H₅Cl₂N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
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